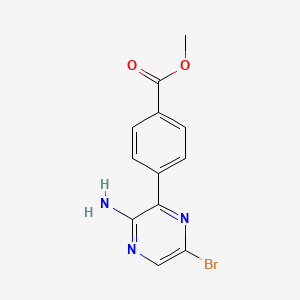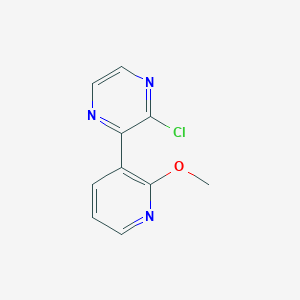
1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. The compound features a difluoroazetidine ring, which is a four-membered nitrogen-containing ring with two fluorine atoms, attached to a phenyl group and an ethanone moiety. This structure imparts distinctive chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone typically involves the following steps:
Formation of 3,3-Difluoroazetidine-1-carbonyl chloride: This intermediate is synthesized through the reaction of azetidine with fluorinating agents under controlled conditions.
Coupling with Phenyl Ethanone: The 3,3-difluoroazetidine-1-carbonyl chloride is then reacted with phenyl ethanone in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Analyse Des Réactions Chimiques
1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The difluoroazetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Applications De Recherche Scientifique
1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The difluoroazetidine ring can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the phenyl ethanone moiety can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone include:
3,3-Difluoroazetidine-1-carbonyl chloride: A precursor in the synthesis of the target compound.
Azetidine derivatives: Compounds with similar ring structures but different substituents, which may exhibit varying chemical and biological properties.
Fluorinated ketones: Compounds with fluorine atoms attached to ketone groups, used in similar applications but with different reactivity profiles.
Propriétés
IUPAC Name |
1-[3-(3,3-difluoroazetidine-1-carbonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO2/c1-8(16)9-3-2-4-10(5-9)11(17)15-6-12(13,14)7-15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJATVXXTMPGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)N2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














